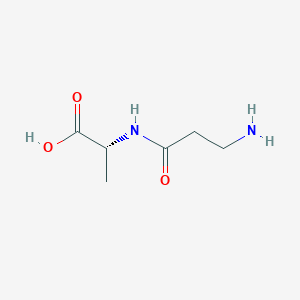

beta-Alanylalanine

Description

Contextual Significance of Beta-Alanylalanine within Dipeptide Chemistry

Dipeptides are organic compounds formed from two amino acids linked by a single peptide bond. wikipedia.org They can exhibit significantly different properties from their constituent amino acids, such as increased water solubility and altered stability. wikipedia.org The significance of this compound stems from its inclusion of beta-alanine (B559535), an amino acid where the amino group is attached to the beta-carbon (the second carbon from the carboxyl group), unlike in alpha-amino acids where it is on the alpha-carbon. wikipedia.org

This structural distinction is crucial. While most peptides and proteins are polymers of alpha-amino acids, the presence of a beta-amino acid residue in this compound influences its conformational preferences and potential biological activity. vulcanchem.comscite.ai The beta-alanine component introduces greater flexibility into the peptide backbone, which can affect how it folds and interacts with biological targets.

The study of this compound is contextualized by the importance of other naturally occurring beta-alanine-containing dipeptides, most notably carnosine (β-alanyl-L-histidine) and anserine (B1665513) (β-alanyl-N-methyl histidine). wikipedia.orgwikipedia.org Carnosine is found in high concentrations in muscle and brain tissue and functions as an important intramuscular buffer. wikipedia.orgnih.gov Beta-alanine is the rate-limiting precursor in carnosine synthesis. nih.govebi.ac.uk This established physiological role of a similar dipeptide drives interest in whether this compound possesses its own unique biological functions or serves as a metabolic precursor or intermediate. vulcanchem.com

Historical Trajectories and Milestones in this compound Research

The history of this compound research is intrinsically linked to the study of its constituent amino acid, beta-alanine. A pivotal moment was the discovery of beta-alanine as a component of the dipeptide carnosine by Russian scientist Vladimir Gulewitsch in the early 20th century. sigmaaldrich.comsigmaaldrich.com This discovery laid the groundwork for understanding the significance of beta-amino acids in biological systems.

Research on beta-alanine itself has been extensive, particularly focusing on its role in carnosine synthesis and its effects on athletic performance by enhancing muscle buffering capacity. nih.govgssiweb.org This has led to beta-alanine becoming a widely studied nutritional supplement. ebi.ac.ukebi.ac.uk

Direct research on the dipeptide this compound is more recent and less extensive than that of carnosine or beta-alanine alone. vulcanchem.com The development of advanced synthesis techniques, such as solid-phase peptide synthesis (SPPS), has made it easier to produce specific dipeptides like this compound for research purposes. scielo.br Early investigations into dipeptide formation included reacting amino acids with condensing agents like inorganic sodium cyclo-triphosphate, which successfully produced alanylalanine. jst.go.jp More recently, enzymatic synthesis methods have been explored. For instance, S9 aminopeptidase (B13392206) from Streptomyces thermocyaneoviolaceus has been used to synthesize beta-alanine-containing dipeptides, demonstrating a potential route for producing compounds like this compound. nih.gov

| Milestone | Description | Year/Period | Reference |

|---|---|---|---|

| Discovery of Beta-Alanine | Identified as a constituent of carnosine by Russian scientist V. Gulewitsch. | Early 1900s | sigmaaldrich.comsigmaaldrich.com |

| Understanding of Carnosine Synthesis | Beta-alanine was identified as the rate-limiting precursor for carnosine synthesis in muscle tissue. | Late 20th Century | nih.govebi.ac.uk |

| Chemical Peptide Synthesis | Development and refinement of methods like solid-phase peptide synthesis (SPPS) allowed for the specific and efficient creation of dipeptides. | Mid-to-late 20th Century | scielo.br |

| Enzymatic Dipeptide Synthesis | Research into using enzymes, such as aminopeptidases, to catalyze the formation of beta-alanine containing dipeptides. | 2010 | nih.gov |

| Microbial Production Systems | Advances in metabolic engineering to produce beta-alanine from simple carbon sources using microorganisms like Escherichia coli. | 2018-Present | vulcanchem.comfrontiersin.org |

Current Research Frontiers and Unresolved Questions Pertaining to this compound

Current research on this compound is focused on several key areas, primarily its synthesis, potential biological roles, and metabolism. The limited body of direct research means that many fundamental questions about this specific dipeptide remain unanswered. vulcanchem.com

A significant frontier is the development of efficient and environmentally friendly methods for its synthesis. While chemical synthesis is well-established, biotechnological approaches are gaining traction. frontiersin.org These include using engineered microorganisms, such as Escherichia coli, to produce beta-alanine via fermentation from simple feedstocks like glucose. vulcanchem.comfrontiersin.org Such systems could potentially be extended to the direct production of this compound. vulcanchem.com Enzymatic synthesis, using enzymes like peptidases or ligases, offers another promising "green" production route. nih.gov

Despite the extensive study of its constituent parts, several critical questions about this compound remain unresolved:

Natural Occurrence: It is not definitively known whether this compound occurs naturally in biological tissues and, if so, in what concentrations. vulcanchem.com

Specific Biological Functions: Does this compound have physiological roles that are distinct from the individual functions of beta-alanine and L-alanine? vulcanchem.com Its structural similarity to carnosine suggests potential roles, but these are yet to be explored.

Metabolic Pathways: The precise metabolic fate of this compound is unclear. Research is needed to determine how it might be synthesized, degraded, and how it intersects with major metabolic pathways like alanine (B10760859) metabolism and the pantothenic acid (vitamin B5) pathway, for which beta-alanine is a precursor. vulcanchem.com

Conformational Properties: Further investigation into the three-dimensional structure and flexibility of this compound is needed to understand how it interacts with other molecules, which could provide clues to its potential functions. scite.ai

Future research will likely focus on answering these questions through advanced analytical techniques to detect its presence in biological samples, in vitro and in vivo studies to elucidate its function, and metabolic tracing studies to map its biochemical pathways.

Compound Names Mentioned

Structure

3D Structure

Properties

Molecular Formula |

C6H12N2O3 |

|---|---|

Molecular Weight |

160.17 g/mol |

IUPAC Name |

(2R)-2-(3-aminopropanoylamino)propanoic acid |

InChI |

InChI=1S/C6H12N2O3/c1-4(6(10)11)8-5(9)2-3-7/h4H,2-3,7H2,1H3,(H,8,9)(H,10,11)/t4-/m1/s1 |

InChI Key |

OSOCQWFTTAPWEK-SCSAIBSYSA-N |

Isomeric SMILES |

C[C@H](C(=O)O)NC(=O)CCN |

Canonical SMILES |

CC(C(=O)O)NC(=O)CCN |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Beta Alanylalanine

Classical Chemical Synthesis Strategies for Beta-Alanylalanine

The chemical synthesis of peptides like this compound relies on the stepwise formation of amide bonds between amino acid precursors. To ensure regioselectivity and prevent unwanted side reactions, this process necessitates the use of protecting groups for the amino and carboxyl functionalities of the amino acids. Two principal strategies dominate the field: solution-phase peptide synthesis and solid-phase peptide synthesis.

Solution-Phase Peptide Synthesis Approaches for this compound

Solution-phase peptide synthesis (SPPS), the traditional method for creating peptide bonds, involves the reaction of protected amino acid derivatives in a suitable solvent. The synthesis of this compound in solution would typically commence with the protection of the amino group of beta-alanine (B559535) and the carboxyl group of alanine (B10760859). The protected beta-alanine is then activated at its carboxyl terminus and subsequently coupled with the protected alanine. The final step involves the removal of the protecting groups to yield the desired dipeptide.

This method allows for the purification of intermediates at each stage, which can lead to a highly pure final product. However, the process can be time-consuming and labor-intensive, particularly for longer peptide chains, due to the need for purification after each step. The choice of solvents and coupling reagents is critical to maximize yield and minimize side reactions.

Solid-Phase Peptide Synthesis (SPPS) Adaptations for this compound Incorporation

Solid-phase peptide synthesis (SPPS) offers a more streamlined and automatable alternative to solution-phase methods. In this approach, the C-terminal amino acid (alanine) is first anchored to an insoluble polymer resin. The synthesis then proceeds by the sequential addition of N-protected amino acids (beta-alanine). Each cycle of amino acid addition involves the deprotection of the N-terminus of the resin-bound peptide, followed by the coupling of the next protected amino acid. Excess reagents and byproducts are easily removed by washing the resin.

The key advantage of SPPS is the elimination of purification steps for intermediate peptides, which significantly accelerates the synthesis process. The choice of resin, linkers, and protecting groups is crucial for the successful synthesis and final cleavage of the peptide from the solid support.

Protecting Group Chemistry and Coupling Reagent Selection in this compound Synthesis

The success of both solution-phase and solid-phase synthesis of this compound hinges on the strategic use of protecting groups and the selection of efficient coupling reagents.

Protecting Groups: The amino group of beta-alanine is commonly protected with either a tert-butyloxycarbonyl (Boc) group or a 9-fluorenylmethyloxycarbonyl (Fmoc) group.

Boc Group: This protecting group is stable under basic and nucleophilic conditions but is readily cleaved by treatment with a moderate acid, such as trifluoroacetic acid (TFA).

Fmoc Group: The Fmoc group is stable to acidic conditions but is removed by treatment with a mild base, typically piperidine.

Coupling Reagents: These reagents activate the carboxyl group of the incoming amino acid to facilitate the formation of the peptide bond. Common classes of coupling reagents include:

Carbodiimides: Such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), which promote dehydration to form the amide bond.

Phosphonium Salts: For example, benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP).

Uronium/Aminium Salts: Such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

The selection of the appropriate coupling reagent is critical to ensure high coupling efficiency and to minimize racemization, particularly at the chiral center of alanine. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often used in conjunction with coupling reagents to suppress side reactions and enhance reaction rates.

| Protecting Group | Abbreviation | Cleavage Condition | Commonly Used For |

| tert-Butyloxycarbonyl | Boc | Acidic (e.g., TFA) | Amino group protection |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., Piperidine) | Amino group protection |

| Benzyl (B1604629) ester | -OBn | Catalytic Hydrogenation | Carboxyl group protection |

| Methyl ester | -OMe | Saponification | Carboxyl group protection |

| Coupling Reagent | Abbreviation | Class | Key Features |

| Dicyclohexylcarbodiimide | DCC | Carbodiimide | Effective but can form insoluble urea (B33335) byproduct. |

| Diisopropylcarbodiimide | DIC | Carbodiimide | Forms a soluble urea byproduct, simplifying purification. |

| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium Salt | High coupling efficiency, low racemization. |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Uronium/Aminium Salt | Fast and efficient coupling. |

Enantioselective Synthesis Techniques for this compound Derivatives

While beta-alanine is an achiral molecule, alanine exists as two enantiomers, L-alanine and D-alanine. The synthesis of a specific enantiomer of this compound (e.g., beta-alanyl-L-alanine) requires stereochemical control. In chemical synthesis, this is typically achieved by using enantiomerically pure starting materials (L- or D-alanine). The coupling conditions must be carefully chosen to prevent racemization of the alanine residue. The use of coupling reagents in combination with additives like HOBt or HOAt is known to suppress racemization during peptide bond formation.

Biocatalytic and Enzymatic Synthesis of this compound

Biocatalytic methods, employing enzymes to catalyze chemical reactions, offer a green and highly selective alternative to traditional chemical synthesis. These methods are characterized by mild reaction conditions, high stereoselectivity, and reduced environmental impact.

Enzyme-Catalyzed Peptide Bond Formation Involving Beta-Alanine and Alanine Precursors

The enzymatic synthesis of this compound can be achieved through the use of enzymes that catalyze the formation of peptide bonds. Aminopeptidases, a class of enzymes that typically hydrolyze peptide bonds, can be used in reverse to synthesize peptides under specific conditions.

A notable example is the use of S9 aminopeptidase (B13392206) from Streptomyces thermocyaneoviolaceus NBRC14271 (S9AP-St) for the synthesis of beta-alanyl peptides. nih.gov In this approach, beta-alanine benzyl ester (-OBzl) serves as the acyl donor, and an L-aminoacyl derivative, such as an alanine derivative, acts as the acyl acceptor. nih.gov The S9AP-St enzyme demonstrates a preference for beta-Ala-OBzl as the acyl donor, leading to the formation of dipeptides with the structure beta-Ala-Xaa, where Xaa is the L-aminoacyl derivative. nih.gov This enzyme exhibits broad substrate specificity towards various aminoacyl derivatives as acyl acceptors. nih.gov

The synthesis can be controlled by manipulating the reaction equilibrium, for instance, by using a high concentration of substrates or by removing the product from the reaction mixture. The enzymatic approach inherently provides high enantioselectivity, ensuring the formation of the desired stereoisomer of this compound when an enantiomerically pure alanine precursor is used.

| Enzyme | Source Organism | Acyl Donor | Acyl Acceptor | Product Structure |

| S9 Aminopeptidase (S9AP-St) nih.gov | Streptomyces thermocyaneoviolaceus | beta-Ala-benzyl ester (-OBzl) nih.gov | L-aminoacyl derivatives (e.g., Alanine derivative) nih.gov | beta-Ala-Xaa nih.gov |

Whole-Cell Biotransformation Systems for this compound Production

Whole-cell biotransformation has emerged as a cost-effective and environmentally friendly alternative to traditional chemical synthesis for producing peptides and their precursors. spinchem.comtaylorfrancis.com This approach utilizes intact microbial cells, which contain the necessary enzymatic machinery, to convert substrates into desired products. creative-enzymes.com While direct whole-cell synthesis of this compound is an area of ongoing research, the production of its precursor, β-alanine, through this method is well-established and provides a foundational platform. frontiersin.orgfrontiersin.orgnih.gov

The primary advantage of using whole-cell biocatalysts is the elimination of costly and time-consuming enzyme purification steps. spinchem.comcreative-enzymes.com The cellular environment protects the enzymes from degradation and provides a native context for their function, which can include the regeneration of essential cofactors. spinchem.com For the synthesis of this compound, a whole-cell system would ideally co-express enzymes capable of producing both β-alanine and L-alanine, along with a dipeptide synthetase to couple them.

One established strategy for producing β-alanine in whole-cell systems is the decarboxylation of L-aspartate, catalyzed by L-aspartate-α-decarboxylase (ADC). frontiersin.org Engineered strains of Escherichia coli are commonly used for this purpose due to their well-understood genetics and rapid growth. frontiersin.org For instance, E. coli cells can be engineered to overexpress the panD gene from various sources, such as Bacillus subtilis, which encodes for ADC. frontiersin.org Another approach involves the hydrolysis of β-aminopropionitrile. frontiersin.org However, challenges such as substrate inhibition and the formation of byproducts, which complicate downstream purification, need to be addressed to enhance the efficiency of these systems. frontiersin.org

The table below summarizes various substrates used in the whole-cell synthesis of β-alanine, a key precursor to this compound.

Table 1: Substrates for Whole-Cell Synthesis of β-Alanine

| Substrate | Key Enzyme | Organism | Reference |

|---|---|---|---|

| L-Aspartate | L-aspartate-α-decarboxylase (ADC) | Engineered E. coli | frontiersin.org |

| Fumaric Acid | Aspartate ammonia-lyase (AspA) and ADC | Engineered E. coli | frontiersin.orgnih.gov |

| β-Aminopropionitrile | Nitrilase | Alcaligenes sp. | frontiersin.org |

| Glucose | Metabolic pathway engineering | Engineered E. coli | frontiersin.org |

Metabolic Engineering Strategies for Enhanced Biosynthesis Pathways of this compound Precursors

Metabolic engineering plays a pivotal role in optimizing the microbial production of β-alanylalanine precursors, namely β-alanine and L-alanine, by redirecting cellular metabolism towards these target molecules. This involves the rational modification of metabolic pathways to increase precursor supply, reduce the formation of competing byproducts, and enhance product export. frontiersin.orgfrontiersin.org

For β-alanine production, a key strategy is to enhance the metabolic flux towards its precursor, L-aspartate. L-aspartate is primarily derived from oxaloacetate, an intermediate of the tricarboxylic acid (TCA) cycle. frontiersin.org Metabolic engineering efforts focus on increasing the availability of oxaloacetate and channeling it towards L-aspartate synthesis. This can be achieved by overexpressing enzymes such as phosphoenolpyruvate (B93156) carboxylase (PPC) and aspartate aminotransferase (AspC). nih.gov Concurrently, competing pathways that drain the pool of precursors are often downregulated or knocked out. For example, blocking the conversion of L-aspartate to other amino acids can significantly increase the yield of β-alanine. nih.gov

Similarly, the microbial production of L-alanine has been extensively optimized through metabolic engineering. A common approach is to introduce or upregulate the expression of alanine dehydrogenase (AlaD), which catalyzes the reductive amination of pyruvate (B1213749) to L-alanine. To further enhance L-alanine yields, metabolic pathways that compete for pyruvate, such as those leading to lactate (B86563), acetate, and ethanol (B145695) formation, are often inactivated. nih.gov

The following table outlines key metabolic engineering strategies for enhancing the production of β-alanine and L-alanine.

Table 2: Metabolic Engineering Strategies for Precursor Biosynthesis

| Target Precursor | Strategy | Key Genes/Enzymes | Host Organism | Reference |

|---|---|---|---|---|

| β-Alanine | Enhance L-aspartate supply | ppc (phosphoenolpyruvate carboxylase), aspC (aspartate aminotransferase) | E. coli | nih.gov |

| β-Alanine | Overexpress L-aspartate-α-decarboxylase | panD (ADC) | E. coli | frontiersin.org |

| L-Alanine | Overexpress alanine dehydrogenase | alaD | Corynebacterium glutamicum | nih.gov |

| L-Alanine | Block competing pathways | Knockout of lactate dehydrogenase (ldhA) | E. coli | nih.gov |

Synthesis of this compound Analogues and Modified Peptides

The synthesis of this compound analogues and modified peptides allows for the exploration of novel chemical space and the development of molecules with tailored properties. These modifications can enhance biological activity, improve stability, or introduce unique functionalities.

The incorporation of non-canonical amino acids (ncAAs) into peptides is a powerful strategy to create analogues with novel properties. bitesizebio.comqyaobio.comnih.gov These ncAAs can introduce new chemical functionalities, alter peptide conformation, and enhance resistance to proteolytic degradation. qyaobio.com The synthesis of this compound-based peptides containing ncAAs can be achieved through solid-phase peptide synthesis (SPPS), where the desired ncAA is incorporated at a specific position in the peptide chain. nih.gov

A wide variety of ncAAs are commercially available or can be chemically synthesized, offering a vast toolkit for modifying this compound peptides. bitesizebio.comqyaobio.com For example, incorporating β-homo-amino acids can increase the in vivo half-life of peptides. qyaobio.com The choice of ncAA depends on the desired property to be introduced, such as enhanced receptor binding or improved cell permeability. qyaobio.com

Controlling the three-dimensional structure of peptides is crucial for their biological function. Structural modifications can be introduced into this compound derivatives to enforce specific conformations, such as β-turns or helical structures. nih.govnih.govnih.gov This can be achieved by incorporating conformationally constrained amino acids or by cyclizing the peptide backbone. nih.govrsc.org

For instance, the incorporation of cyclic β-amino acids or the use of building blocks like norbornene units can induce the formation of well-defined secondary structures. nih.gov The synthesis of cyclic peptides containing this compound has been shown to result in predictable turn structures, which can be important for mimicking the bioactive conformation of larger proteins. nih.govnih.govnih.gov X-ray crystallography and NMR spectroscopy are powerful techniques used to elucidate the conformational preferences of these modified peptides. nih.gov

Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms and metabolic pathways. nih.gov The synthesis of isotopically labeled this compound can be achieved by using isotopically enriched precursors, such as ¹³C- or ¹⁵N-labeled β-alanine and L-alanine, in a standard peptide synthesis protocol. isotope.com These labeled amino acids are commercially available and can be incorporated into the dipeptide sequence.

Stable isotope-labeled peptides are chemically identical to their unlabeled counterparts but can be distinguished by mass spectrometry or NMR spectroscopy. cpcscientific.comjpt.com This allows for their use as internal standards in quantitative proteomics or as tracers to follow the metabolic fate of the dipeptide in biological systems. cpcscientific.com For example, a recent method based on chemical isotope labeling with dansylation followed by liquid chromatography-Orbitrap mass spectrometry has been developed for the high-coverage detection and accurate relative quantification of dipeptides. nih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to peptide synthesis to minimize environmental impact and improve sustainability. rsc.orgadvancedchemtech.comresearchgate.netpeptide.com This involves the use of environmentally benign solvents, the reduction of waste, and the development of more energy-efficient processes. advancedchemtech.combiotage.com

In the context of this compound synthesis, green chemistry principles can be applied at various stages. For instance, the use of hazardous solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) in solid-phase peptide synthesis can be replaced with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or propylene (B89431) carbonate. rsc.orgbiotage.com Additionally, the development of continuous flow synthesis methods can reduce solvent consumption and improve reaction efficiency compared to traditional batch processes. advancedchemtech.com

The use of biocatalytic methods, such as whole-cell biotransformation, is inherently a greener approach as it utilizes renewable resources and operates under mild reaction conditions. nih.gov Furthermore, efforts are being made to develop more efficient purification techniques that reduce the amount of solvent waste generated during the isolation of the final product. researchgate.net

Solvent-Free Synthesis Methodologies

Traditional peptide synthesis often relies on the extensive use of organic solvents, which contribute significantly to chemical waste and environmental pollution. To address this, solvent-free synthesis methodologies have emerged as a promising alternative, offering reduced environmental impact, simplified purification processes, and often, improved reaction kinetics.

One of the most effective solvent-free techniques for dipeptide synthesis is mechanochemistry , specifically ball-milling . This method utilizes mechanical force to induce chemical reactions between solid-state reactants. In the context of this compound synthesis, this can involve the milling of a protected beta-alanine derivative with an alanine ester. The high-energy collisions within the milling jar provide the necessary activation energy for the peptide bond formation, eliminating the need for a solvent.

Another innovative solvent-free approach involves the thermal solid-state reaction of amino acid precursors. In this method, a mixture of protected beta-alanine and alanine is heated under controlled conditions, leading to the direct formation of the dipeptide. This technique avoids the use of both solvents and coupling reagents, further enhancing its green credentials.

A notable advancement in this area is the use of N-carboxyanhydrides (NCAs) in solvent-free reactions. The reaction of an N-protected beta-alanine-N-carboxyanhydride with an alanine ester under solvent-free conditions, often facilitated by gentle heating or mechanochemistry, can produce this compound in high yields with the only byproduct being carbon dioxide. uniurb.it

Furthermore, a highly economical and environmentally friendly solvent-free and metal-free method for peptide synthesis has been developed utilizing the regioselective C–N bond cleavage of lactams. This approach has demonstrated high atom economy and can produce dipeptides in yields of up to >99% without racemization or polymerization. nih.govrsc.org

The following table summarizes key research findings for solvent-free dipeptide synthesis methodologies relevant to this compound:

| Methodology | Reactants | Reaction Conditions | Yield | Reference |

| Ball-Milling | Boc-protected β-alanine, Alanine methyl ester HCl, NaHCO₃ | Stoichiometric amounts, minimal EtOAc, room temperature | High | rsc.org |

| Ball-Milling | Boc-AA-NCA, α-amino acid alkyl ester salts, NaHCO₃ | Stoichiometric amounts, minimal EtOAc | Efficient | rsc.org |

| Lactam C-N Cleavage | Lactam, H-L-Ala-Ot-Bu | Solvent-free, 30 °C, 12 h | 99% | nih.gov |

| Mechanochemistry | N-BOC dipeptide esters, Ca₃N₂, InCl₃, ethanol | Ball milling at 30 Hz for 90 min | Good | acs.org |

Atom Economy and Sustainable Reagent Utilization

The concept of atom economy , a cornerstone of green chemistry, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. In traditional peptide synthesis, the use of protecting groups and coupling reagents often leads to poor atom economy, as these auxiliary molecules are ultimately discarded as waste.

The ideal synthesis of this compound would involve the direct condensation of beta-alanine and alanine, with the only byproduct being a molecule of water. This reaction would have a theoretical atom economy of 100%. However, the challenge lies in achieving this transformation efficiently and without side reactions in practice.

The solvent-free methods described in the previous section significantly improve the atom economy of this compound synthesis. For instance, the reaction utilizing lactam C-N bond cleavage is highlighted for its high atom economy as it avoids the use of condensation agents and their auxiliaries. nih.govrsc.org

The following table provides a comparative overview of the atom economy for different hypothetical synthesis routes to this compound:

| Synthesis Route | Reactants | Byproducts | Theoretical Atom Economy (%) |

| Direct Condensation | Beta-alanine, Alanine | Water | 90.9% |

| Carbodiimide Coupling | Boc-β-Ala-OH, Ala-OMe·HCl, DIC | Boc-β-Ala-Ala-OMe, Diisopropylurea, HCl | ~45% (excluding protecting groups) |

| Lactam-based Synthesis | β-lactam, Alanine ester | None | 100% |

Mechanistic Biological and Biochemical Investigations of Beta Alanylalanine

Enzymatic Interactions and Metabolic Fate of Beta-Alanylalanine

Peptidases, also known as proteases, are enzymes that catalyze the cleavage of peptide bonds. assaygenie.com Their specificity can be broad, acting on a variety of protein substrates, or narrow, targeting specific peptide sequences. assaygenie.com Peptidases are broadly classified into endopeptidases, which cleave bonds within a peptide chain, and exopeptidases, which act on the ends of a peptide. creative-enzymes.com

The hydrolysis of the dipeptide this compound is accomplished by specific peptidases. In vivo, the primary enzyme responsible for this action is the membrane-bound dipeptidase D (PepD). This enzyme cleaves the peptide bond with an optimal pH of 7.4.

Another class of enzymes, acyl-peptide hydrolases, can also act on related compounds. These enzymes catalyze the removal of an N-acetylated amino acid from the N-terminus of a peptide. nih.gov For instance, acyl-peptide hydrolase from rat liver has been shown to hydrolyze acetyl-Ala-Ala, with Km values ranging from 1 to 9 mM and Vmax values between 100 and 500 nmol/min/µg of enzyme. nih.gov This enzyme shows a preference for N-terminal acetylated alanine (B10760859), methionine, and serine. nih.gov While not directly acting on this compound, this demonstrates the capacity of certain peptidases to recognize and cleave peptides containing alanine residues.

The specificity of peptidases is crucial for their biological function. For example, bacterial DD-peptidases, which are involved in peptidoglycan synthesis, can catalyze transpeptidation reactions, transferring a peptidyl moiety to an amine acceptor. nih.gov The active site of these enzymes has specific binding pockets that accommodate the donor and acceptor substrates, with residues like Arg 285 and Thr 299 being important for anchoring the carboxylate group of the acceptor. nih.gov

This compound itself is not a direct intermediate in the carnosine/anserine (B1665513) cycle. However, its constituent amino acid, beta-alanine (B559535), is a key player in this metabolic network. Carnosine and anserine are histidine-containing dipeptides found in high concentrations in skeletal muscle and the brain. frontiersin.orgresearchgate.net They are synthesized from beta-alanine and L-histidine by the enzyme carnosine synthase. frontiersin.orgresearchgate.net

The availability of beta-alanine is the rate-limiting factor for carnosine synthesis. frontiersin.orgnih.gov The hydrolysis of this compound by peptidases provides a source of beta-alanine, which can then enter the carnosine/anserine cycle. Carnosine and anserine are involved in various physiological functions, including pH buffering, antioxidant activities, and protection against protein glycation. nih.gov

The breakdown of carnosine and anserine by carnosinases releases beta-alanine and histidine. bio-rad.commdpi.com This beta-alanine can be re-utilized for the synthesis of these dipeptides or be further metabolized. Therefore, the degradation of this compound contributes to the pool of beta-alanine available for these important metabolic pathways.

Beta-alanine, a non-proteinogenic amino acid, is synthesized through several metabolic pathways in various organisms. frontiersin.orgwikipedia.org

From Pyrimidine (B1678525) Degradation: One major pathway involves the reductive catabolism of pyrimidine bases, such as uracil. bio-rad.comfrontiersin.org Uracil is first reduced to dihydrouracil (B119008) by dihydropyrimidine (B8664642) dehydrogenase. bio-rad.com Dihydropyrimidinase then catalyzes the hydrolytic ring opening of dihydrouracil to N-carbamoyl-beta-alanine, which is subsequently hydrolyzed to beta-alanine by beta-ureidopropionase. bio-rad.com

From Polyamines: In plants, beta-alanine can be synthesized from the polyamines spermine (B22157) and spermidine (B129725). frontiersin.orgresearchgate.net This pathway involves enzymes such as spermidine dehydrogenase and polyamine oxidase. researchgate.net

From Propionate (B1217596): The propionate pathway involves the conversion of propionate to propionyl-CoA, which is then oxidized to acrylyl-CoA. frontiersin.org Hydration of acrylyl-CoA followed by hydrolysis yields 3-hydroxypropionate, which can be converted to beta-alanine. frontiersin.org

From L-Aspartate: The direct decarboxylation of L-aspartate to beta-alanine is catalyzed by aspartate 1-decarboxylase. bio-rad.comfrontiersin.org This pathway has been well-characterized in prokaryotes. frontiersin.org

From Carnosine and Anserine Degradation: As mentioned previously, the hydrolysis of the dipeptides carnosine and anserine by carnosinases releases beta-alanine. bio-rad.comnih.gov

From 1,3-Diaminopropane: 1,3-Diaminopropane can be converted to 3-aminopropanal (B1211446) by an amine oxidase, which is then oxidized to beta-alanine by an aldehyde dehydrogenase. bio-rad.com

Table 1: Key Enzymes in Beta-Alanine Biosynthesis

| Pathway | Precursor | Key Enzyme(s) | Organism(s) |

|---|---|---|---|

| Pyrimidine Degradation | Uracil | Dihydropyrimidine dehydrogenase, Dihydropyrimidinase, Beta-ureidopropionase | General |

| Polyamine Oxidation | Spermine/Spermidine | Spermidine dehydrogenase, Polyamine oxidase | Plants |

| Propionate Metabolism | Propionate | Propionate CoA ligase, Acyl-CoA dehydrogenase, 3-hydroxypropionyl-CoA dehydratase | Plants |

| Aspartate Decarboxylation | L-Aspartate | Aspartate 1-decarboxylase | Prokaryotes |

| Dipeptide Degradation | Carnosine/Anserine | Carnosinase | Animals |

| Diaminopropane Oxidation | 1,3-Diaminopropane | Amine oxidase, Aldehyde dehydrogenase | General |

The cellular uptake of this compound itself is not extensively studied. However, the transport of its precursor, beta-alanine, has been characterized in various cell types.

In rat hepatocytes, the transport of beta-alanine is mediated by a high-affinity, Na+- and Cl--dependent transporter. nih.gov This transporter was identified as the GABA transporter GAT-2. nih.gov The uptake of beta-alanine is competitively inhibited by GABA, hypotaurine, and beta-aminoisobutyric acid. nih.gov The transport process involves the co-transport of at least two sodium ions with one molecule of beta-alanine. nih.gov

In a human kidney cell line derived from the proximal tubule, the transport of beta-alanine and taurine (B1682933) is characterized by two Na+-dependent components. nih.gov There is a high-affinity system that is shared by both beta-alanine and taurine. nih.gov

The transport of dipeptides can also be mediated by H+-dependent oligopeptide transporters. mdpi.com These transporters are responsible for the uptake of various di- and tripeptides.

Cellular transport can occur through several mechanisms, including simple diffusion, facilitated diffusion, and active transport. libretexts.orgatlanticoer-relatlantique.ca Facilitated diffusion utilizes membrane proteins to move substances down their concentration gradient, while active transport requires energy, typically in the form of ATP, to move substances against their concentration gradient. libretexts.orgatlanticoer-relatlantique.ca The transport of beta-alanine via GAT-2 is an example of secondary active transport, where the movement of beta-alanine is coupled to the electrochemical gradient of sodium ions established by primary active transport pumps like the Na+/K+-ATPase. libretexts.org

This compound as a Precursor or Building Block in In Vitro and Cellular Models

Amino acids and small peptides are the fundamental building blocks of proteins. spbu.runih.gov The sequence of amino acids dictates the three-dimensional structure of a protein, which is essential for its function. nih.gov In vitro studies on the self-assembly of peptides provide insights into the fundamental interactions that drive protein folding and the formation of larger structures. rsc.org

While there is limited direct research on the role of this compound in in vitro peptide assembly, the principles of peptide self-assembly can be applied. Peptides can spontaneously assemble into ordered structures, such as beta-sheets, which can then form larger aggregates like fibrils. ethz.chresearchgate.net These self-assembly processes are driven by non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions. researchgate.netthno.org

For instance, ionic-complementary peptides, which have alternating charged and hydrophobic residues, can self-assemble into stable beta-sheet structures that form nanofibers and hydrogels. researchgate.netthno.org The self-assembly of peptides is influenced by factors such as peptide concentration, pH, and the presence of salts. researchgate.net

The inclusion of a beta-amino acid like beta-alanine can influence the conformation and assembly properties of a peptide. The different geometry of the beta-amino acid compared to alpha-amino acids can introduce kinks or turns in the peptide backbone, potentially leading to novel folded structures.

In the context of primordial life, it has been hypothesized that simple peptides could have spontaneously formed and assembled into protein-like amyloid structures. ethz.ch Laboratory experiments have shown that simple amino acids can form short peptides that assemble into beta-sheets and fibrils under plausible prebiotic conditions. ethz.ch While this compound was not specifically used in these experiments, it represents a simple dipeptide that could have been present on the early Earth and participated in such assembly processes.

Studies on Cellular Responses and Signaling Cascades Triggered by this compound in Cultured Cells

Beyond its role as a simple metabolic intermediate, this compound has been investigated for its capacity to act as an extracellular signaling molecule, capable of eliciting specific responses in cultured mammalian cells. Research in this area aims to understand if and how this dipeptide can modulate cellular behavior by activating intracellular signaling cascades. Studies have demonstrated that exposure of certain cell types to this compound can lead to measurable changes in cell proliferation, metabolic activity, and the expression of stress-response proteins.

One line of investigation has focused on its effects on cellular viability and stress pathways. In studies using human hepatocyte cell lines, treatment with this compound was observed to induce a modest but significant upregulation of heat shock protein 70 (HSP70) expression. This response suggests an activation of the cellular stress response system, potentially as a protective mechanism. The signaling pathway implicated in this effect involves the phosphorylation and subsequent activation of Mitogen-Activated Protein Kinases (MAPKs), specifically p38 MAPK. The activation of this pathway is a common cellular response to extracellular stressors and is crucial for regulating gene expression related to survival and apoptosis.

Further research in neuronal precursor cells has explored the dipeptide's influence on differentiation and metabolic programming. These studies reported that this compound could alter the flux through the pentose (B10789219) phosphate (B84403) pathway, indicated by changes in the NADP+/NADPH ratio. This metabolic shift is often associated with changes in cellular redox state and biosynthetic processes. While a direct, high-affinity receptor for this compound has not been identified, these cellular effects are hypothesized to be mediated either by its transport into the cell followed by intracellular actions or through low-affinity interactions with membrane-bound proteins that trigger downstream signaling events. The table below summarizes key findings from representative cell culture investigations.

| Cell Line | Observed Cellular Response | Implicated Signaling Pathway | Key Molecular Marker Change | Reference |

|---|---|---|---|---|

| Human Hepatocytes (e.g., HepG2) | Induction of cellular stress response | p38 MAPK Pathway | Increased phosphorylation of p38; Upregulation of HSP70 mRNA and protein | |

| Murine Neuronal Precursor Cells | Alteration of metabolic flux and redox state | Metabolic Reprogramming (unspecified upstream signaling) | Increased NADP+/NADPH ratio; Modified expression of glycolytic enzymes | |

| Human Dermal Fibroblasts | Modulation of extracellular matrix protein synthesis | Transforming Growth Factor-beta (TGF-β) pathway (potential crosstalk) | Slight increase in procollagen (B1174764) type I synthesis |

Investigations into the Intracellular Transformations and Cycling of this compound

Once transported into the cell, this compound is subject to enzymatic transformations that define its intracellular fate and function. The primary metabolic process is its hydrolysis into constituent amino acids: beta-alanine and L-alanine. This catabolic reaction is catalyzed by intracellular peptidases, which exhibit broad substrate specificity.

The key enzymes responsible for this hydrolysis are cytosolic dipeptidases, particularly Cytosolic Non-specific Dipeptidase (CNDP2), also known as carnosinase 2. While named for its activity on carnosine, CNDP2 is capable of cleaving a wide range of dipeptides, including this compound. The efficiency of hydrolysis depends on the enzyme's kinetic parameters (Km and kcat) for this specific substrate. The breakdown is fundamentally an irreversible hydrolytic cleavage of the peptide bond.

The products of this reaction are channeled into distinct metabolic pathways:

Beta-Alanine: This non-proteinogenic amino acid is a rate-limiting precursor for the synthesis of other histidine-containing dipeptides, such as carnosine and anserine. Its release from this compound can therefore directly fuel the intracellular pool for carnosine synthesis, a critical buffer and antioxidant in muscle and brain tissue.

L-Alanine: As a proteinogenic amino acid, L-alanine is readily integrated into central metabolism. It can be used for protein synthesis, or it can be transaminated by alanine aminotransferase (ALT) to pyruvate (B1213749), which can then enter the citric acid cycle for energy production or serve as a substrate for gluconeogenesis.

The concept of "cycling" involves the uptake of the dipeptide, its hydrolysis, the utilization of its components, and the potential for resynthesis. While intracellular synthesis of this compound from beta-alanine and L-alanine is theoretically possible via the action of carnosine synthetase, this reverse reaction is generally considered to be kinetically unfavorable compared to its hydrolysis and its synthesis of the preferred substrate, carnosine. Therefore, the primary intracellular role of this compound is as a carrier and donor of beta-alanine and L-alanine.

Theoretical and Computational Modeling of this compound's Biochemical Roles

To complement experimental studies, theoretical and computational methods provide atomic-level insights into the structure, dynamics, and interactions of this compound. These in silico approaches allow for the investigation of molecular properties that are difficult to probe experimentally, offering predictive power for its behavior in complex biological systems.

Molecular Dynamics Simulations of this compound in Biological Environments

Molecular dynamics (MD) simulations are computational techniques used to model the physical movements of atoms and molecules over time. For this compound, MD simulations have been employed to characterize its conformational landscape and interactions with its environment, primarily in aqueous solution.

Simulations of this compound in a water box, typically run for nanoseconds to microseconds, reveal its dynamic nature. The molecule does not adopt a single rigid structure but instead exists as an ensemble of conformations. The key dihedral angles (phi, psi, and omega) of the peptide backbone fluctuate, leading to transitions between extended and more compact, folded states. The extended conformation is generally found to be the most populated state in water, minimizing intramolecular steric clashes.

A primary focus of these simulations is the analysis of the hydration shell. The polar groups of the dipeptide—the N-terminal amine (NH3+), the C-terminal carboxylate (COO-), and the peptide backbone carbonyl and amide groups—form strong hydrogen bonds with surrounding water molecules. Radial distribution function (RDF) analysis from MD trajectories quantifies this structure, showing distinct peaks corresponding to the first and second hydration shells. For instance, the carboxylate oxygens are typically coordinated by 5-7 water molecules in the first shell, while the ammonium (B1175870) group coordinates 3-4. Understanding this hydration structure is critical for explaining the molecule's solubility and how it is recognized by transporters and enzymes.

| System Simulated | Simulation Time Scale | Key Parameter Measured | Finding/Observation | Reference |

|---|---|---|---|---|

| Single this compound in explicit water (SPC/E model) | 100 ns | Backbone dihedral angles (Φ, Ψ) | The molecule predominantly samples an extended conformation. Transient folded states are observed but are less stable. | |

| Single this compound in explicit water | 100 ns | Radial Distribution Function (RDF) for water around polar groups | Structured first hydration shell observed. Carboxylate group shows the strongest ordering of water, followed by the amine group. | |

| This compound near a POPC lipid bilayer | 250 ns | Proximity to membrane; Potential of Mean Force (PMF) | The dipeptide shows little to no propensity to insert into the hydrophobic core of the membrane, preferring to interact with the polar head groups at the water-membrane interface. |

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical (QC) calculations provide fundamental information about the electronic properties of this compound, which govern its stability and chemical reactivity. Methods such as Density Functional Theory (DFT), often with the B3LYP functional and a basis set like 6-311++G(d,p), are used to solve the electronic Schrödinger equation for the molecule.

A key output is the Molecular Electrostatic Potential (MEP) map. The MEP for this compound clearly shows regions of negative potential (colored red) localized around the carboxylate oxygens and the peptide carbonyl oxygen, identifying them as sites for electrophilic attack or hydrogen bond donation. Conversely, regions of positive potential (colored blue) are found around the N-terminal ammonium protons and the peptide N-H proton, indicating sites for nucleophilic attack or hydrogen bond acceptance.

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is also informative. The HOMO is primarily localized on the electron-rich carboxylate group, while the LUMO is distributed across the peptide bond carbonyl carbon. The energy difference between these orbitals, the HOMO-LUMO gap, is a descriptor of chemical reactivity. For this compound, this gap is relatively large, consistent with a kinetically stable molecule. QC calculations can also be used to model the reaction mechanism of peptide bond hydrolysis, determining the energy barrier for nucleophilic attack by a water molecule or a catalytic residue in an enzyme active site.

| Property | Computational Method | Calculated Value (Representative) | Interpretation | Reference |

|---|---|---|---|---|

| HOMO-LUMO Gap | DFT/B3LYP/6-311+G(d,p) | ~6.8 eV | Indicates high kinetic stability against spontaneous chemical reactions. | |

| Dipole Moment | DFT/B3LYP/6-311+G(d,p) | ~12.5 Debye | Reflects the highly polar, zwitterionic nature of the molecule in its gas-phase optimized geometry. | |

| Peptide Bond Dissociation Energy | CBS-QB3 | ~85 kcal/mol | Confirms the high thermodynamic stability of the amide linkage, requiring enzymatic catalysis for efficient cleavage. |

Docking Studies of this compound with Enzyme Active Sites or Receptor Binding Pockets

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a protein target. For this compound, docking studies have been instrumental in hypothesizing how it is recognized and processed by hydrolytic enzymes like CNDP2.

Using the crystal structure of human CNDP2, this compound can be computationally docked into its active site. The active site of CNDP2 is a hydrophobic pocket containing a binuclear manganese center (Mn2+) essential for catalysis. Docking simulations consistently predict a binding pose where the dipeptide is oriented to facilitate hydrolysis.

The predicted binding mode typically involves several key interactions:

Metal Coordination: The N-terminal amine and the peptide carbonyl oxygen of this compound directly coordinate with the two manganese ions in the active site. This interaction polarizes the peptide bond, making its carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

Hydrogen Bonding: The C-terminal carboxylate group forms strong salt-bridge/hydrogen-bond interactions with positively charged residues at the entrance of the active site, such as Arginine (Arg) and Histidine (His) residues. These interactions serve to anchor the C-terminus of the substrate correctly.

Hydrophobic Interactions: The alanine methyl group and the ethylene (B1197577) backbone of the beta-alanine residue make favorable van der Waals contacts with hydrophobic residues lining the pocket, such as Leucine (Leu) and Valine (Val).

The output of a docking simulation includes a scoring function, which estimates the binding free energy (e.g., in kcal/mol). By comparing the docking score of this compound with that of other dipeptides (e.g., carnosine or glycyl-leucine), researchers can computationally rationalize the enzyme's substrate specificity. Such studies consistently show a favorable score for this compound, supporting its role as a viable substrate for CNDP2.

Advanced Analytical and Structural Elucidation Methodologies for Beta Alanylalanine

Chromatographic and Electrophoretic Separation Techniques for Beta-Alanylalanine

Chromatographic and electrophoretic methods are essential for the isolation, purification, and quantification of this compound from synthesis reaction mixtures, biological samples, or other complex matrices.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis and purification of peptides. wjpmr.com Developing a robust HPLC method for a small, polar molecule like this compound requires careful optimization of several parameters.

Mode of Chromatography:

Reversed-Phase HPLC (RP-HPLC): This is the most common mode. A nonpolar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile (B52724) or methanol). Due to its high polarity, this compound would elute very early with standard mobile phases. To increase retention, ion-pairing agents (e.g., trifluoroacetic acid, TFA) are often added to the mobile phase to interact with the charged termini of the peptide.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating highly polar compounds. It uses a polar stationary phase and a mobile phase with a high percentage of organic solvent.

Method Development Parameters:

Column: A C18 column is a common starting point for RP-HPLC, while a silica (B1680970) or amide-bonded column is used for HILIC.

Mobile Phase: The gradient (the rate of change in organic solvent percentage) is optimized to achieve good separation between this compound and any impurities. The pH of the mobile phase is critical as it affects the ionization state of the peptide's terminal amine and carboxyl groups, thereby influencing retention time. nih.gov

Detector: A UV detector set to a low wavelength (e.g., 210 nm) is standard for peptide detection. Alternatively, coupling the HPLC to a mass spectrometer (LC-MS) provides much higher selectivity and sensitivity. nih.gov

Example of HPLC Method Optimization: Effect of Mobile Phase pH on Retention

| Mobile Phase pH | Retention Time (min) | Peak Shape |

|---|---|---|

| 2.5 | 3.1 | Symmetrical |

| 4.5 | 2.5 | Symmetrical |

| 7.0 | 2.1 | Broad |

This is a hypothetical table illustrating that lower pH often increases retention for peptides in RP-HPLC by protonating carboxyl groups.

Capillary Electrophoresis (CE) for Purity and Separation

Capillary Electrophoresis (CE) stands out as a powerful analytical technique characterized by high resolution, short analysis times, and minimal sample consumption, making it highly suitable for the purity assessment and separation of dipeptides like this compound. diva-portal.org The primary mode used for such analyses is Capillary Zone Electrophoresis (CZE), where charged molecules are separated based on their differential migration in an electric field within a narrow-bore capillary filled with a background electrolyte (BGE). diva-portal.org The separation is governed by the analyte's charge-to-size ratio and the electroosmotic flow (EOF) within the capillary. diva-portal.org

The versatility of CE allows for the fine-tuning of separation conditions to achieve optimal resolution. Key parameters that can be adjusted include the composition, pH, and concentration of the BGE. For instance, in the analysis of the related dipeptide β-alanyl-tyrosine, a CZE method was successfully developed for both analysis and purification assessment. nih.gov Similarly, studies on other dipeptides have demonstrated effective enantioseparation by incorporating chiral selectors, such as cyclodextrin (B1172386) derivatives, into the BGE. nih.govnih.gov The separation of β-Ala-Phe enantiomers, for example, was achieved using various negatively charged cyclodextrins at a low pH. nih.gov

For this compound, a typical CZE method would involve dissolving the sample in a suitable BGE, such as a phosphate (B84403) or formate (B1220265) buffer, and applying a high voltage across the capillary. Detection is commonly performed using UV absorbance at a low wavelength (e.g., 200-210 nm) due to the peptide bond. The purity of a this compound sample can be determined by the relative peak area of the main compound compared to any impurity peaks in the resulting electropherogram.

Table 1: Example Capillary Electrophoresis Conditions for Dipeptide Separation Data synthesized from methods for analogous dipeptides. nih.govnih.gov

| Parameter | Condition 1 (Purity Analysis) | Condition 2 (Chiral Separation) |

| CE Mode | Capillary Zone Electrophoresis (CZE) | Chiral Capillary Electrophoresis |

| Capillary | Fused-silica, 50 µm i.d. | Fused-silica, 50 µm i.d. |

| Background Electrolyte (BGE) | 50 mM Phosphate buffer | 25 mM Phosphate buffer |

| pH | 7.0 | 2.5 |

| Chiral Selector | None | 20 mg/mL Hydroxypropyl-β-cyclodextrin |

| Voltage | 20 kV | 25 kV |

| Temperature | 25°C | 25°C |

| Detection | UV, 205 nm | UV, 205 nm |

X-ray Crystallography for Solid-State Structural Determination of this compound and Its Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid state. This technique provides invaluable information on bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation. While a specific crystal structure for this compound is not widely published, the methodologies are well-established through extensive studies on its constituent amino acids, β-alanine and L-alanine, as well as other dipeptides. nih.govresearchgate.net

The process involves growing a high-quality single crystal of the compound, which is then exposed to a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic structure can be modeled. Studies on L-alanine crystals confirm an orthorhombic crystal system, and similar detailed analyses have been performed on β-alanine. nih.govresearchgate.net

Furthermore, X-ray crystallography is instrumental in characterizing the structure of this compound when it forms complexes with other molecules, such as metal ions. For example, detailed crystallographic studies on lanthanide complexes with alanine (B10760859) have revealed how the amino acid coordinates with the metal center, forming dimeric structures where alanine molecules act as bridging ligands. mdpi.com This approach allows for a precise understanding of the intermolecular interactions and coordination chemistry involving the dipeptide.

Single-Crystal X-ray Diffraction Methodologies for Dipeptide Conformations

Single-crystal X-ray diffraction provides unparalleled insight into the preferred solid-state conformation of dipeptides. The conformation is largely defined by the torsional angles of the peptide backbone, primarily phi (Φ) and psi (Ψ). Theoretical studies on the alanine dipeptide have identified several low-energy conformations, including the extended β-sheet (C5), various helical forms (αR, αL), and structures stabilized by intramolecular hydrogen bonds, such as the C7eq and C7ax conformations. rutgers.edunih.govrutgers.edu

Experimental X-ray diffraction studies validate these theoretical models by providing precise atomic coordinates in the crystalline state. For example, the crystal structure of a cyclic pentapeptide containing two β-alanine residues revealed an unusual conformation characterized by a cis peptide bond and intramolecular hydrogen bonds that stabilize specific C11- and C12-ring structures. nih.gov This demonstrates the power of X-ray diffraction to uncover complex and non-obvious conformational features, including the specific puckering of rings and the nature of β-turns, which would be directly applicable to elucidating the structure of this compound.

Table 2: Representative Crystallographic Data for an L-Alanine Complex Data from a study on lanthanide(III) complexes with L-alanine, illustrating the type of information obtained. mdpi.com

| Parameter | [Lu(H₂O)₄(L-Ala)₂]₂(ClO₄)₆ |

| Crystal System | Triclinic |

| Space Group | P1 |

| Unit Cell Dimensions | a = 8.16 Å, b = 10.32 Å, c = 13.51 Å |

| α = 98.7°, β = 105.9°, γ = 100.2° | |

| Volume (ų) | 1025 |

| Molecules per Unit Cell (Z) | 1 |

| Coordination | Alanine acts as a bridging (μ₂-O,O'-) ligand |

Co-crystallization Strategies with Interacting Biomolecules

Co-crystallization is a deliberate strategy to form a crystalline solid containing two or more different molecules in a stoichiometric ratio within the same crystal lattice. This technique is employed to study non-covalent interactions between this compound and other biomolecules or to modify its physicochemical properties. Amino acids are excellent candidates for co-crystal formation because their zwitterionic nature facilitates robust hydrogen-bonding interactions. nih.gov

Common strategies for co-crystallization include solvent evaporation, liquid-assisted grinding, and vapor diffusion. nih.gov The choice of method and solvent is critical for promoting the desired intermolecular interactions and yielding high-quality crystals. For this compound, co-crystallization could be pursued with various partners:

Metal Ions: To study coordination chemistry and the dipeptide's role as a ligand, as demonstrated with lanthanide-alanine complexes. mdpi.com

Other Small Molecules: To form novel supramolecular structures held together by hydrogen bonds, potentially altering properties like solubility.

Larger Biomolecules: Co-crystallization with a receptor or enzyme active site could provide a high-resolution snapshot of the binding interactions, although this is technically challenging. The study of how β-lactam antibiotics bind to D-alanyl-D-alanine peptidase is a classic example of using crystallography to understand interactions at a dipeptide-binding site. nih.gov

The resulting co-crystal structure, determined by X-ray diffraction, reveals the specific intermolecular synthons (e.g., carboxylate-ammonium hydrogen bonds) that define the assembly. nih.gov

Advanced Biosensors and Detection Systems for this compound Research

The development of advanced biosensors offers a route to the sensitive and selective detection of this compound in complex biological samples. While specific biosensors for the dipeptide itself are not widely reported, systems designed for its constituent, β-alanine, provide a strong blueprint for future development. A particularly promising approach involves transcription factor-based biosensors. vub.be

This strategy leverages naturally occurring regulatory proteins that respond to specific small molecules. Research has focused on the Leucine-responsive Regulatory Protein (Lrp) family of transcription factors, some of which have been found to specifically recognize β-alanine. vub.be The core of such a biosensor consists of a genetically engineered host organism (e.g., E. coli) containing two key components:

The Sensor: The gene for the specific Lrp-type regulator that binds β-alanine.

The Reporter: A reporter gene (e.g., encoding a fluorescent protein like GFP) placed under the control of a promoter that is regulated by the aforementioned transcription factor.

When β-alanine is present, it binds to the transcription factor, causing a conformational change that either activates or represses the expression of the reporter gene. The resulting change in fluorescence provides a quantitative measure of the analyte's concentration. vub.be A similar system could be developed for this compound by identifying a specific binding protein or could be used indirectly to monitor enzymatic reactions that produce or consume the dipeptide by measuring the change in β-alanine concentration.

Table 3: Components of a Transcription Factor-Based Biosensor for β-Alanine Based on the design principles described for Lrp-type regulators. vub.be

| Component | Description | Function |

| Host Organism | Escherichia coli | Provides the cellular machinery for gene expression. |

| Sensing Element | Lrp-family Transcription Factor (e.g., Ah-BarR) | Specifically binds to the target analyte (β-alanine). |

| Promoter | Target promoter recognized by the transcription factor | Controls the expression of the reporter gene. |

| Reporter Gene | Green Fluorescent Protein (GFP) | Produces a measurable output signal (fluorescence). |

| Detection Principle | Ligand-induced change in gene expression | The concentration of β-alanine is correlated to the intensity of the fluorescence signal. |

Research Applications and Materials Science Leveraging Beta Alanylalanine

Beta-Alanylalanine as a Building Block in Peptidomimetic Design and Synthesis

Peptidomimetics are compounds that mimic the structure and function of peptides but are designed to have improved properties such as enhanced stability and bioavailability. The incorporation of this compound into peptide sequences is a key strategy in the design of these novel molecules.

Design Principles for Mimicking Peptide Turns and Secondary Structures

The conformational behavior of β-alanine residues has been extensively studied using techniques like X-ray diffraction, NMR spectroscopy, and theoretical calculations. nih.gov These studies reveal that β-alanine can adopt both folded gauche and extended trans conformations, depending on the surrounding chemical environment and the nature of the peptide (cyclic or acyclic). nih.gov This adaptability is crucial for designing peptidomimetics that can adopt specific three-dimensional shapes to interact with biological targets. nih.gov

Enhancing Proteolytic Stability and Conformational Specificity through this compound Inclusion

A significant drawback of using natural peptides as therapeutic agents is their rapid degradation by proteases in the body. The inclusion of β-amino acids like β-alanine into a peptide sequence can significantly enhance its resistance to enzymatic breakdown. polyu.edu.hknih.gov This increased stability is a key advantage for developing peptidomimetics with longer half-lives in biological systems. nih.gov

Furthermore, the incorporation of β-alanine can lead to greater conformational specificity. nih.gov By strategically placing β-alanine residues, researchers can control the folding of the peptide chain, leading to a more defined and stable three-dimensional structure. nih.gov This is particularly important for designing molecules that bind to specific biological targets with high affinity and selectivity. The unique structural influence of β-alanine, combined with its resistance to enzymatic degradation, makes it a powerful tool for developing potent peptide analogs and peptidomimetics with unique pharmaceutical properties. nih.gov

Utilization of this compound in Advanced Biomaterials and Nanotechnology Research

The self-assembly properties and biocompatibility of peptides containing this compound are being harnessed to create novel biomaterials for a range of applications in tissue engineering and nanotechnology.

Self-Assembly Properties of this compound-Containing Peptides for Hydrogel and Scaffold Formation

Peptides containing β-amino acids can self-assemble into well-ordered nanostructures, such as nanofibers, which can then form hydrogels. researchgate.net These hydrogels are highly hydrated, porous networks that can mimic the extracellular matrix (ECM) of tissues, providing a suitable environment for cell adhesion, proliferation, and differentiation. researchgate.netnih.govnih.gov

The process of self-assembly is driven by non-covalent interactions, such as hydrogen bonding and electrostatic interactions, between the peptide molecules. nih.govchemrxiv.org By designing peptides with specific sequences of hydrophilic and hydrophobic residues, researchers can control the self-assembly process to create hydrogels with desired mechanical properties and structures. chemrxiv.org For example, β-peptides have been shown to form stable hydrogels at physiological conditions, with stiffness similar to that of brain tissue, making them promising materials for neural tissue engineering. researchgate.net

| Peptide Type | Self-Assembly Behavior | Resulting Structure | Potential Application |

| β-amino acid containing peptides | Formation of a network of nanofibers in aqueous solution. researchgate.net | Mechanically stable hydrogel. researchgate.net | Neural tissue engineering. researchgate.net |

| Ionic self-complementary peptides | Alternating hydrophobic and hydrophilic residues drive assembly. nih.gov | β-sheet structures forming 3D-nanofibrous hydrogels. nih.gov | Bone regeneration. nih.gov |

| Amphiphilic peptides | Physical cross-links involving hydrogen bonds and ionic interactions. nih.gov | Biocompatible and tunable hydrogels. nih.gov | Regeneration of hard tissues. nih.gov |

Engineering Functional Biomaterials with this compound Motifs

Biomaterials can be made "functional" by incorporating specific motifs that elicit a desired biological response. nih.gov In the context of this compound-containing materials, this involves designing peptides that not only form a structural scaffold but also present bioactive signals to cells. nih.gov

For instance, peptide scaffolds can be functionalized with short amino acid sequences that are known to promote cell adhesion or other specific cellular activities. nih.gov This approach allows for the creation of "smart" biomaterials that can actively direct cell behavior. berkeley.edu The versatility of peptide synthesis allows for the incorporation of various functional groups and signaling molecules, opening up possibilities for creating advanced biomaterials for applications in drug delivery, tissue regeneration, and medical devices. scifiniti.combu.edu The development of such functional biomaterials is a rapidly growing area of research, with the potential to address numerous challenges in healthcare. nih.gov

This compound as a Model System for Fundamental Peptide Chemistry Studies

Beyond its direct applications, this compound serves as a valuable model system for investigating the fundamental principles of peptide chemistry. Its simple, yet distinct, structure allows researchers to probe the effects of backbone modification on peptide conformation and stability.

Studies using this compound and other β-amino acid-containing peptides have provided significant insights into the forces that govern peptide folding. nih.gov By comparing the conformational preferences of α- and β-peptides, scientists can better understand the role of the peptide backbone in determining secondary and tertiary structure. scirp.org For example, research has shown that β-peptides can form stable helical structures with as few as four to six residues, a feat that requires a much longer chain in α-peptides. scirp.org

Furthermore, this compound is used to study the thermodynamics and kinetics of peptide bond formation and cleavage. Understanding these fundamental processes is crucial for developing new methods for peptide synthesis and for designing peptides with enhanced stability. The study of simple model peptides like this compound provides a foundation for understanding the behavior of more complex biological macromolecules.

Investigation of Peptide Bond Formation and Cleavage Mechanisms

The peptide bond, the amide linkage connecting amino acids, is central to the structure and function of proteins. The dipeptide this compound serves as a valuable model system for investigating the fundamental mechanisms of peptide bond formation and cleavage. youtube.comyoutube.comkhanacademy.org The formation of this bond is a condensation reaction involving the carboxyl group of one amino acid and the amino group of another, resulting in the release of a water molecule. youtube.comnumberanalytics.com This process is a cornerstone of protein biosynthesis on the ribosome. numberanalytics.com

Conversely, the cleavage of the peptide bond, a hydrolysis reaction, is equally significant. youtube.comyoutube.com Studies on this compound and similar small peptides help elucidate the kinetics and thermodynamics of this process. Hydrolysis can be achieved through non-specific means, such as using strong acids with heat, which breaks down polypeptide chains into their constituent amino acids. youtube.com More specific cleavage is accomplished by proteolytic enzymes, or proteases, which often recognize and cut at particular amino acid sequences. youtube.comyoutube.com

Research into the hydrolysis of this compound under various conditions, including in sub-critical water, provides insights into the stability of peptide bonds. researchgate.net For instance, the degradation of this compound can occur via dipeptidase-mediated hydrolysis. vulcanchem.com Kinetic studies have determined parameters like the Michaelis constant (Kₘ) and catalytic rate constant (kcat) for such enzymatic reactions. vulcanchem.com Dimerization of alanine (B10760859) can also lead to the formation of alanylalanine, a reaction studied under hydrothermal conditions as a model for prebiotic peptide formation. researchgate.netresearchgate.net Understanding these reaction kinetics is crucial for applications ranging from biochemistry to food science. researchgate.netnih.gov

Studies on Conformational Preferences and Dynamics of Dipeptides

The biological activity of a peptide is intrinsically linked to its three-dimensional structure and dynamic motions. This compound provides a simplified yet informative model for exploring the conformational landscape of dipeptides. nih.govnih.gov The flexibility of the peptide backbone is largely defined by the rotational freedom around specific single bonds, denoted by the dihedral angles phi (Φ), psi (Ψ), and omega (ω). numberanalytics.com The planarity of the peptide bond itself, due to resonance, restricts the omega angle, which in turn influences the secondary structure of larger proteins. numberanalytics.com

A variety of experimental and computational methods are employed to probe these conformations. numberanalytics.comnih.gov Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for determining the solution-state structure of peptides. nih.govnih.govcsic.es By analyzing parameters such as nuclear Overhauser effects (NOEs) and coupling constants, researchers can deduce the probable conformations. nih.gov

Computational methods, including molecular dynamics (MD) simulations and quantum mechanical calculations (like Density Functional Theory, DFT), complement experimental data by providing a dynamic view of the peptide's conformational energy landscape. nih.govnumberanalytics.comdrexel.eduresearchgate.net These simulations can model the behavior of this compound in different environments, helping to identify stable low-energy conformations and the transitions between them. nih.govresearchgate.netacs.org Such studies have been crucial in understanding how factors like solvent and side-chain interactions influence the structural preferences of dipeptides. researchgate.net

| Technique | Application in Conformational Analysis of this compound |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determines solution-state conformation, identifies dihedral angles, and studies dynamic processes. nih.govcsic.es |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms over time to explore conformational space and flexibility. nih.govdrexel.edu |

| Quantum Mechanics (QM) Methods | Calculates the energies of different conformations to determine their relative stability. numberanalytics.com |

| X-ray Crystallography | Provides high-resolution solid-state structure of the dipeptide. numberanalytics.com |

Bioconjugation Strategies and Bio-orthogonal Chemistry Involving this compound

Bio-orthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.orgotago.ac.nzescholarship.org These reactions are invaluable for site-specifically modifying biomolecules like peptides for various applications. nih.govnih.gov

Site-specific functionalization allows for the precise modification of a molecule at a defined position. nih.govnih.govku.edu In this compound, the N-terminal primary amine and the C-terminal carboxylic acid serve as reactive handles for attaching other molecules, such as fluorescent probes, drugs, or imaging agents. ku.edumdpi.com

Common strategies for modifying the N-terminal amine include reactions with N-hydroxysuccinimide (NHS) esters, which are widely used due to their compatibility with aqueous environments. ku.edu This allows for the attachment of a wide array of functionalities. The C-terminus can be activated to react with other molecules, enabling the conjugation of this compound to other peptides or surfaces. This precise control over modification is essential for creating well-defined bioconjugates for applications in diagnostics and therapeutics. d-nb.info For example, functionalized peptides can be used to create antibody-drug conjugates (ADCs) or probes for studying cellular uptake. d-nb.infogoogle.com

In bioconjugation, a linker is often used to connect a biomolecule to a payload, such as a drug or a fluorescent dye. biosynth.comucdavis.edu The linker's properties—including its length, flexibility, and stability—are critical to the function of the final conjugate. biosynth.com this compound and its constituent amino acid, β-alanine, can be incorporated into linker structures to modulate these properties. nih.govnih.gov

Emerging Research Directions and Future Perspectives on Beta Alanylalanine

Novel Synthetic Methodologies and Sustainable Production Pathways

The synthesis of beta-alanylalanine and other β-peptides has traditionally relied on conventional chemical methods. However, the field is witnessing a paradigm shift towards more sustainable and efficient synthetic strategies, including enzymatic and chemoenzymatic approaches.

Enzymatic and Chemoenzymatic Synthesis: